molecular formula C9H6N4 B3353309 1H-Imidazo[4,5-g]quinazoline CAS No. 53974-23-5

1H-Imidazo[4,5-g]quinazoline

Cat. No. B3353309
CAS RN: 53974-23-5
M. Wt: 170.17 g/mol
InChI Key: DMZDMJAFXVYQHZ-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-g]quinazoline is a highly aromatic heterocyclic compound . It belongs to the class of quinazoline derivatives, which are N-containing heterocyclic compounds . These compounds have drawn significant attention due to their wide range of biopharmaceutical activities .


Synthesis Analysis

The synthesis of 1H-Imidazo[4,5-g]quinazoline involves a novel multi-component reaction . The synthetic methods can be classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In addition, other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .


Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-g]quinazoline is determined by extensive spectroscopic data analysis . The formation of this highly aromatic heterocyclic ring involves a cascade of chemical transformations .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 1H-Imidazo[4,5-g]quinazoline include the formation of a Schiff’s base, intramolecular hetero-Diels-Alder reaction, defluorination, and dehydrogenation .

Scientific Research Applications

Novel Multi-Component Reactions and Synthesis

  • Development of New Compounds : A novel multi-component reaction was discovered for the formation of imidazo[4,5-g]quinazoline derivatives, involving a cascade of chemical transformations. This reaction has enabled the synthesis of several novel compounds (Li et al., 2013).

Bioactivity and Pharmacological Potential

  • Interferon Production : 1H-Imidazo[4,5-c]quinolines, while initially investigated as antiviral agents, were found to induce the production of cytokines, particularly interferon, in both in vivo and in vitro settings (Gerster et al., 2005).

Advanced Synthesis Techniques

  • Efficient Synthesis Protocols : A Rh(III)-catalyzed one-pot synthesis method was developed for benzo[4,5]imidazo[1,2-c]quinazolines, showcasing the compatibility with a wide range of substrates and functional groups (Xu et al., 2018).
  • Green Synthesis Approaches : Molybdate sulfuric acid (MSA) was utilized as an efficient and reusable catalyst for synthesizing tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones, highlighting environmentally benign and high-yield synthesis methods (Reddy et al., 2015).

Structural and Physical Properties

  • Characterization of Molecular Structure : The structural analysis of compounds like 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline revealed insights into the molecular geometry and intermolecular interactions, which are critical for understanding the physical properties of these compounds (Fun et al., 2011).

Luminescence and OLED Applications

  • Photophysical Properties : Novel mono- and dimeric quinazoline derivatives were synthesized, exhibiting strong luminescence behavior. Despite showing promise as OLED emitters, these compounds experienced rapid degradation under electrical current, highlighting the challenges in material stability for such applications (Pandey et al., 2017).

Medicinal Chemistry and Drug Development

  • Potential Inhibitors in Cancer Therapy : Imidazo[4,5-c]quinoline derivatives were identified as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, indicating their potential application in cancer therapy (Stauffer et al., 2008).

properties

IUPAC Name

1H-imidazo[4,5-g]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZDMJAFXVYQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NC2=CC3=C1NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556372
Record name 1H-Imidazo[4,5-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[4,5-g]quinazoline

CAS RN

53974-23-5
Record name 1H-Imidazo[4,5-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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